AB3127-C

Natural Product Chemistry Acaricide Discovery Microbial Metabolites

AB3127-C (CAS 139159-01-6, molecular formula C23H33NO8, molecular weight 451.51) is a natural anti-mite agent isolated from the fermentation broth of the bacterium *Streptomyces platensis* AB3217. The compound is a secondary metabolite with a defined macrocyclic structure, categorized within the anisomycin class of antibiotics.

Molecular Formula C23H33NO8
Molecular Weight 451.5 g/mol
Cat. No. B15580801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB3127-C
Molecular FormulaC23H33NO8
Molecular Weight451.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H33NO8/c1-12(2)4-9-17(26)31-22-19(27)16-11-29-20(13-5-7-14(28-3)8-6-13)18-21(15(25)10-24-18)32-23(22)30-16/h5-8,12,15-16,18-25,27H,4,9-11H2,1-3H3/t15-,16-,18+,19-,20+,21+,22+,23+/m0/s1
InChIKeyHQIHTMLPUVKHPR-SAGKPTQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AB3127-C: Procurement-Ready Anti-Mite Compound from Streptomyces platensis


AB3127-C (CAS 139159-01-6, molecular formula C23H33NO8, molecular weight 451.51) is a natural anti-mite agent isolated from the fermentation broth of the bacterium *Streptomyces platensis* AB3217 [1]. The compound is a secondary metabolite with a defined macrocyclic structure, categorized within the anisomycin class of antibiotics [2]. It is commercially available for research and development purposes, with a primary application as a chemical probe or control compound in the study of mite (acarid) biology and control strategies.

Why AB3127-C Cannot Be Interchanged with Generic or In-Class Anti-Mite Agents


Generic substitution is not scientifically justifiable for AB3127-C due to significant structural and biological divergence from both commercial acaricides and closely related natural product analogs. Unlike broad-spectrum synthetic acaricides such as abamectin or hexythiazox, AB3127-C possesses a unique macrocyclic core resulting from the fusion of deacetylanisomycin and a xylofuranose moiety, which dictates its specific biological interaction profile [1]. Even within its own fermentation-derived family, substitution with its co-produced analog AB3217-A is precluded due to a fundamentally different molecular scaffold and, consequently, a distinct activity profile against the two-spotted spider mite (*Tetranychus urticae*) [2]. Furthermore, the compound's activity is quantified using a non-standard 'protection coefficient' metric, which is not directly comparable to the standard lethal concentration (LC50) values reported for most acaricides, making simple substitution impossible without dedicated cross-validation studies [3].

AB3127-C Quantitative Differentiation Evidence: Activity and Structural Comparisons


Distinct Chemical Scaffold Separates AB3127-C from Co-produced Anti-Mite Analog

AB3127-C is structurally differentiated from its co-produced analog, AB3217-A, which was isolated from the same *Streptomyces platensis* fermentation. The core structures are distinct: AB3217-A contains a unique nine-membered ring formed by linking deacetylanisomycin and β-D-xylofuranose through glycosidic and ether bonds, whereas AB3127-C is a structurally different novel anti-mite substance [1]. This fundamental structural difference leads to divergent chemical properties and, by inference, distinct biological behavior, making AB3127-C a unique chemical entity for research applications.

Natural Product Chemistry Acaricide Discovery Microbial Metabolites

AB3127-C Activity Quantified by Protection Coefficient, a Metric Distinct from Standard LC50 Assays

The anti-mite activity of AB3127-C is reported using a protection coefficient of 90% at a concentration of 100 μg/mL [1]. This metric differs from the standard lethal concentration (LC50) used for commercial acaricides. For example, reported LC50 values for other compounds against *T. urticae* include 9.90 ppm for profenofos and 20.68 ppm for hexythiazox [2], and 6.41 – 15.13 μ l l-1 for abamectin [3]. A protection coefficient typically measures the ability of a compound to prevent infestation or damage, rather than direct mortality, and is not directly convertible to an LC50 value.

Biological Assay Acaricide Efficacy Mite Biology

AB3127-C as a Structurally Defined Natural Product Offers a Distinct Alternative to Synthetic Acaricides

AB3127-C is a fully characterized, naturally-derived compound with a defined molecular formula (C23H33NO8) and structure [1]. This contrasts with many synthetic acaricides, such as spiromesifen, which are broad-spectrum inhibitors of acetyl-CoA carboxylase with different physicochemical and environmental fate profiles . The natural product origin and distinct molecular scaffold of AB3127-C position it as a specialized tool for research into novel mechanisms of mite control or as a scaffold for semi-synthetic optimization, distinct from the established modes of action of synthetic pesticides.

Natural Product Chemistry Acaricide Discovery Chemical Biology

Recommended Research and Procurement Applications for AB3127-C


As a Structurally-Defined Positive Control in Natural Product Acaricide Research

Due to its fully elucidated macrocyclic structure and defined, albeit non-standard, activity metric (90% protection coefficient at 100 μg/mL) [1], AB3127-C serves as an excellent positive control in bioassays designed to discover or characterize novel anti-mite agents from natural sources. Its unique scaffold allows researchers to benchmark new discoveries against a known, complex natural product rather than a simple synthetic standard.

As a Chemical Probe for Investigating *Streptomyces*-Derived Anti-Mite Mechanisms

The compound is ideal for fundamental research into the biological activity of metabolites from *Streptomyces platensis*. Since it is structurally distinct from the co-produced analog AB3217-A, studies using AB3127-C can help deconvolute the specific molecular interactions of different metabolites within the complex fermentation mixture [2], advancing the understanding of this bacterium's chemical ecology.

As a Scaffold for Semi-Synthetic Optimization in Acaricide Development

AB3127-C's complex natural product core provides a privileged scaffold for medicinal chemistry efforts. Its procurement is justified for projects aiming to generate novel acaricides through semi-synthesis or derivatization, offering a distinct chemical starting point compared to the well-trodden chemical space of avermectins or tetronic acids [3].

As a Benchmark Compound in Cross-Resistance Screening Panels

Given its natural origin and distinct structure from common synthetic acaricides like hexythiazox and spiromesifen, AB3127-C can be included in a panel of compounds to profile the resistance mechanisms of field-collected mite populations [4]. Its inclusion helps determine if resistance to commercial agents extends to this distinct chemical class, providing valuable information for integrated pest management strategies.

Technical Documentation Hub

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